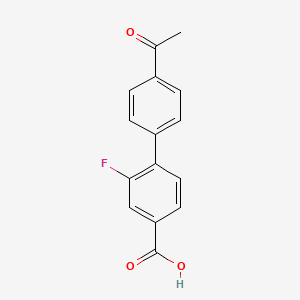

4-(4-Acetylphenyl)-3-fluorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-acetylphenyl)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-9(17)10-2-4-11(5-3-10)13-7-6-12(15(18)19)8-14(13)16/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMFTJLXJVMHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689773 | |

| Record name | 4'-Acetyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262005-90-2 | |

| Record name | 4'-Acetyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Acetylphenyl 3 Fluorobenzoic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler, commercially available precursor structures. wikipedia.org For 4-(4-Acetylphenyl)-3-fluorobenzoic acid, the most logical strategic disconnection is the carbon-carbon single bond connecting the two phenyl rings. This biaryl linkage is a key structural feature.

This disconnection, known as a "transform," suggests two primary synthons: an electrophilic 3-fluoro-4-halobenzoic acid derivative and a nucleophilic 4-acetylphenyl organometallic reagent, or vice versa.

Disconnection Strategy: C(aryl)-C(aryl) bond cleavage.

Synthons:

An acyl anion equivalent for the 3-fluorobenzoic acid moiety (e.g., a boronic acid or ester).

A phenyl cation equivalent for the 4-acetylphenyl moiety (e.g., an aryl halide).

Alternatively, a phenyl cation equivalent for the 3-fluorobenzoic acid moiety and an acyl anion equivalent for the 4-acetylphenyl moiety.

These idealized synthons lead to practical synthetic equivalents, which are the actual reagents used in the laboratory. The most common realization of this strategy is through a palladium-catalyzed cross-coupling reaction.

Targeted Synthesis Approaches

Based on the retrosynthetic analysis, several targeted synthesis methods can be employed.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between aryl groups. rsc.orgrsc.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium(0) complex. rsc.org For the synthesis of this compound, a plausible route involves the coupling of 4-bromo-3-fluorobenzoic acid with 4-acetylphenylboronic acid.

Plausible Suzuki-Miyaura Coupling Route:

Reactant A: 4-Bromo-3-fluorobenzoic acid

Reactant B: 4-Acetylphenylboronic acid

Catalyst: A palladium source such as Pd(PPh₃)₄ or PdCl₂(dppf).

Base: An inorganic base like sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃). nih.gov

Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water. nih.gov

The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the desired biaryl product. The presence of water-soluble ligands and catalysts can also allow the reaction to proceed in aqueous media, reducing environmental impact. rsc.orgrsc.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling Reactions

| Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ (5-10) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90-100 | 60-95 |

| PdCl₂(dppf) (3-5) | Cs₂CO₃ (2) | Toluene/H₂O (3:1) | 80-110 | 75-98 |

| Pd(OAc)₂ (2-5) with ligand | K₂CO₃ (2-3) | DMF/H₂O (5:1) | 100 | 70-90 |

Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring using an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org In this synthetic strategy, the biphenyl (B1667301) core would be constructed first, followed by acylation.

A potential, though challenging, route would involve the acylation of 3-fluoro-4-phenylbenzoic acid. However, this pathway is complicated by regioselectivity issues. The existing substituents on both rings (the fluorine atom, the carboxylic acid group, and the entire second phenyl ring) direct incoming electrophiles to specific positions. The carboxylic acid group is deactivating and meta-directing, while the fluorine atom is deactivating but ortho-, para-directing. This would likely lead to a mixture of isomers rather than the desired single product, making this a less efficient route for this specific target molecule.

The mechanism involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in an aromatic substitution reaction. youtube.com While powerful, its application here is limited without appropriate protecting groups or a more complex substrate designed to direct the acylation specifically to the desired para-position of the second ring.

Synthesizing a molecule like this compound invariably involves a multi-step process. wikipedia.org The most convergent and efficient strategy, as suggested by the retrosynthetic analysis, is the Suzuki-Miyaura coupling. This approach builds the complex carbon skeleton in a single, high-yielding step from two less complex, functionalized precursors.

A complete multi-step synthesis would include:

Preparation of Precursors: Synthesis or purchase of the starting materials, such as 4-bromo-3-fluorobenzoic acid and 4-acetylphenylboronic acid. 4-Fluorobenzoic acid is commercially available and can be prepared via methods like the Schiemann reaction. wikipedia.org

Cross-Coupling Reaction: Performing the Suzuki-Miyaura coupling under optimized conditions to form the C-C bond between the two aromatic rings.

Work-up and Purification: After the reaction, an aqueous work-up is typically performed to remove the base and inorganic byproducts. The crude product is then purified, usually by recrystallization or column chromatography, to isolate the pure this compound.

Optimization of Reaction Conditions and Yield Enhancement Protocols

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and side products. For the Suzuki-Miyaura coupling, several parameters can be adjusted.

Catalyst and Ligand: The choice of palladium catalyst and its associated ligand is critical. Electron-rich and bulky phosphine ligands often enhance the efficiency of the catalytic cycle.

Base: The strength and solubility of the base can significantly impact the reaction rate and yield. Cesium carbonate is often highly effective but more expensive, while sodium or potassium carbonate are common alternatives. nih.gov

Solvent: The solvent system must solubilize the reactants to some extent and facilitate the interaction between the organic and aqueous phases where the base resides.

Temperature: Higher temperatures typically increase the reaction rate but can also lead to catalyst decomposition or side reactions. Finding the optimal temperature is key. nih.gov

Table 2: Example of Optimization Parameters for a Suzuki-Miyaura Reaction

| Parameter Varied | Condition A | Condition B | Condition C | Observed Outcome |

|---|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ + SPhos | Condition B or C often provides higher turnover and stability. |

| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ | Cs₂CO₃ often gives the highest yields for challenging substrates. |

| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF/H₂O | Dioxane is a common and effective solvent for these reactions. |

| Temperature | 80 °C | 100 °C | 120 °C (Microwave) | Microwave heating can significantly reduce reaction times. |

Advanced Techniques for Isolation and Purification of Aromatic Carboxylic Acids

The purification of the final product, this compound, is a critical step to remove unreacted starting materials, catalyst residues, and by-products. A combination of techniques is often employed to achieve the desired level of purity.

Recrystallization is a fundamental and highly effective method for purifying solid organic compounds. savemyexams.com The choice of solvent is paramount and is based on the principle that the desired compound should be highly soluble at an elevated temperature but sparingly soluble at a lower temperature, while impurities remain soluble at the lower temperature. For aromatic carboxylic acids, suitable solvents can range from water (for more polar compounds) to organic solvents like ethanol, acetic acid, or toluene, and mixtures such as toluene/petroleum ether. lookchem.com The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. savemyexams.com

Solid-Phase Extraction (SPE) is a modern and versatile technique for sample cleanup and purification. libretexts.orgchromatographyonline.com It operates on the principles of chromatography and can be used to separate the target compound from impurities with different chemical properties. For an acidic compound like this compound, several SPE strategies can be employed:

Reversed-Phase SPE : Utilizes a nonpolar stationary phase (e.g., C18-silica). The crude product is loaded in a polar solvent; the aromatic compound is retained through hydrophobic interactions, while polar impurities are washed away. The pure product is then eluted with a less polar solvent. mdpi.comnih.gov

Anion Exchange SPE : Employs a stationary phase with positively charged functional groups. At an appropriate pH, the carboxylic acid will be deprotonated to a carboxylate anion and will bind to the sorbent. Neutral and basic impurities can be washed away, and the desired acid is then eluted by changing the pH or increasing the ionic strength of the eluent. libretexts.org

Chromatographic Techniques offer the highest resolution for purification. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of high-purity compounds.

Reversed-Phase HPLC : This is the most common mode of HPLC. For acidic compounds, a buffered mobile phase is often used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Fluorinated Stationary Phases : Given the fluorine atom in the target molecule, stationary phases with fluorinated functional groups (e.g., pentafluorophenyl phases) can offer unique selectivity. silicycle.comchromatographyonline.com These phases can interact with fluorinated analytes through dipole-dipole interactions and π-π interactions, providing a different separation mechanism compared to traditional C18 columns. silicycle.comchromatographyonline.com This can be particularly advantageous for separating the target compound from non-fluorinated impurities. Research has shown that pairing a regular reverse-phase column with a fluorinated eluent, or a fluorinated column with a hydrocarbon eluent, can optimize the separation of fluorinated compounds. nih.govnih.gov

| Technique | Principle of Separation | Advantages | Applicability to this compound | Reference |

|---|---|---|---|---|

| Recrystallization | Differential solubility in a solvent at different temperatures. | Simple, cost-effective, can yield very pure crystalline solids. | Highly applicable for bulk purification. Solvents like ethanol, toluene, or aqueous mixtures would be suitable starting points. | savemyexams.comlookchem.com |

| Solid-Phase Extraction (SPE) | Partitioning between a solid stationary phase and a liquid mobile phase. | Fast, efficient for sample cleanup, reduces solvent consumption. | Useful for removing major impurities. Reversed-phase or anion-exchange cartridges would be effective. | libretexts.orgchromatographyonline.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a high-pressure liquid mobile phase. | High resolution and efficiency, suitable for isolating highly pure compounds. | Ideal for final purification. The use of fluorinated stationary phases could offer enhanced selectivity due to the fluorine atom in the molecule. | silicycle.comchromatographyonline.comnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Acetylphenyl 3 Fluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(4-Acetylphenyl)-3-fluorobenzoic acid, specific NMR experiments would be crucial.

Proton (¹H) NMR Spectral Analysis and Assignment

A theoretical ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on both phenyl rings, the methyl protons of the acetyl group, and the acidic proton of the carboxylic acid. The fluorine atom's presence would likely introduce complex splitting patterns (coupling) for the adjacent aromatic protons. Without experimental data, a precise assignment of chemical shifts and coupling constants is not possible.

Carbon-13 (¹³C) NMR Spectral Analysis and Assignment

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule, including the carbonyl carbons of the acetyl and carboxylic acid groups, and the aromatic carbons. The carbon atoms on the fluorinated ring would exhibit coupling with the fluorine atom (C-F coupling), which is a key diagnostic feature. The lack of published spectra prevents a definitive analysis.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Elucidation

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. For this compound, this would provide the exact chemical shift of the fluorine nucleus, offering insights into its electronic environment. This data is currently unavailable in the reviewed literature.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals and to confirm the connectivity between the two phenyl rings. Such detailed analysis is contingent on the availability of the primary data.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. Key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the ketone, C-F stretching vibrations, and various C-H and C=C stretching and bending vibrations of the aromatic rings. While the general regions for these absorptions can be predicted, a detailed table of experimental frequencies and their assignments cannot be compiled without the actual spectrum.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy would serve as a crucial tool for analyzing the vibrational modes of this compound, providing data that is complementary to FT-IR spectroscopy. This technique is particularly effective for observing non-polar bonds and symmetric vibrations, which often yield weak signals in IR spectra. For this molecule, key vibrational modes of interest would include the symmetric stretching of the carbonyl groups (both the acetyl and carboxylic acid moieties), the C-C stretching vibrations within the phenyl rings, and the C-F stretching mode.

In related compounds like 4-fluorobenzoic acid, FT-Raman spectra have been recorded to identify and assign its characteristic vibrational frequencies. nih.gov For this compound, a similar analysis would be expected to reveal distinct peaks corresponding to its unique structural features, aiding in its structural confirmation. Theoretical studies on similar molecules, such as 4-aminobenzoic acid and 4-cyanobenzoic acid, have also utilized FT-Raman data to validate computational models. researchgate.net

Surface-Enhanced Raman Scattering (SERS) for Surface-Adsorbed State Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed onto metal surfaces, often silver or gold nanoparticles. clinmedjournals.orgmdpi.com This method can provide insights into the orientation and interaction of the molecule with the surface. For this compound, SERS analysis could reveal how the molecule orients itself on a metallic substrate, for instance, whether it adsorbs via the carboxylic acid group, the acetyl group, or through interactions with the aromatic rings. scbt.com

The enhancement of the Raman signal in SERS is due to both electromagnetic and chemical mechanisms, which can amplify the signal by several orders of magnitude. clinmedjournals.org This allows for the detection of very small quantities of the analyte. Studies on analogous molecules like 4-mercaptobenzoic acid have demonstrated the power of SERS in elucidating surface adsorption behavior. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule by recording its absorbance of ultraviolet and visible light. The spectrum of this compound would be expected to show absorptions corresponding to π→π* and n→π* transitions. youtube.comelte.hu The π→π* transitions are typically of high intensity and arise from the promotion of electrons in the π-orbitals of the aromatic rings and carbonyl groups to anti-bonding π-orbitals. The n→π transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the oxygen atoms of the carbonyl and carboxyl groups) to anti-bonding π*-orbitals. youtube.comelte.hu

The position and intensity of these absorption bands are influenced by the molecular structure and the solvent used. For instance, the conjugation between the two phenyl rings and the presence of the acetyl and carboxylic acid groups would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to simpler, non-conjugated systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺ or [M-H]⁻) would confirm its molecular weight.

The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for such a molecule would likely involve the loss of small, stable neutral molecules or radicals. For example, cleavage adjacent to the carbonyl groups is a common fragmentation route. In negative-ion mode, a prominent peak resulting from the loss of a proton from the carboxylic acid group ([M-H]⁻) would be expected. researchgate.net Analysis of related substituted benzoic acids often shows characteristic fragmentation patterns that can be used to identify the compound. researchgate.netmiamioh.edu

X-ray Crystallography and Solid-State Structural Analysis

For example, SCXRD studies on a co-crystal of 3-fluorobenzoic acid with 4-acetylpyridine (B144475) have provided detailed structural data, including bond lengths and angles, and have even revealed disorder in the position of the fluorine atom. nih.gov

The data obtained from SCXRD also allows for a detailed analysis of the intermolecular interactions that govern the packing of molecules in the crystal lattice. For this compound, several types of non-covalent interactions would be anticipated.

Polymorphism and Crystal Engineering Studies

The ability of a chemical compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of significant interest in materials science and pharmaceutical development. These different crystalline arrangements, or polymorphs, can exhibit distinct physical and chemical properties. Crystal engineering, a related field, focuses on the design and synthesis of crystalline solids with desired properties, which is achieved by understanding and controlling the intermolecular interactions that govern the formation of crystal lattices.

As of the latest available research, specific studies on the polymorphism of this compound have not been reported in publicly accessible literature. Consequently, there is no experimental crystallographic data to confirm the existence of different polymorphic forms for this particular compound.

However, insights into the potential crystalline behavior and intermolecular interactions of this compound can be inferred from studies on structurally related compounds. The molecular structure of this compound contains several functional groups that are likely to play a significant role in its crystal packing: a carboxylic acid group, a ketone group, and a fluorine substituent.

The carboxylic acid moiety is a strong hydrogen bond donor and acceptor and typically forms robust hydrogen-bonded dimers in the solid state. This is a common feature in the crystal structures of many benzoic acid derivatives. For instance, in the cocrystal of a related compound, 3-fluorobenzoic acid with 4-acetylpyridine, a strong hydrogen bond is observed between the carboxylic acid group and the pyridine (B92270) nitrogen atom. researchgate.net Similarly, 3-fluoro-4-methylbenzoic acid forms dimers through O-H...O hydrogen bonding between the carboxylic acid groups of two molecules. researchgate.net

The fluorine substituent on the benzoic acid ring can also influence the crystal packing through weak C-H...F or F...F interactions, although these are generally less dominant than the stronger hydrogen bonds.

Given these features, it is plausible that the crystal structure of this compound would be dominated by the formation of hydrogen-bonded carboxylic acid dimers. These dimers would then likely be further organized into a three-dimensional lattice through weaker C-H...O and other van der Waals interactions involving the acetyl and phenyl groups.

The exploration of co-crystals, which are multi-component crystals held together by non-covalent interactions, represents a key aspect of crystal engineering. The functional groups in this compound make it a candidate for the formation of co-crystals with other molecules that can act as complementary hydrogen bond donors or acceptors. Such studies, however, have not yet been reported for this compound.

Computational and Theoretical Chemistry Investigations of 4 4 Acetylphenyl 3 Fluorobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used in chemistry and materials science to predict and analyze molecular properties.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and twisting motions of its atoms. These computed frequencies can be correlated with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. bldpharm.comberkeley.edu For 4-(4-Acetylphenyl)-3-fluorobenzoic acid, characteristic vibrational modes would include the C=O stretching of the carboxylic acid and acetyl groups, O-H stretching of the carboxylic acid, and C-F stretching. synhet.com Comparing the calculated spectrum with an experimental one allows for precise assignment of the observed vibrational bands and validates the accuracy of the computational model. bldpharm.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and electronic properties. A small energy gap generally indicates high chemical reactivity and ease of intramolecular charge transfer. For this molecule, FMO analysis would reveal how the acetyl, fluoro, and carboxylic acid substituents influence the electron distribution and reactivity.

A Molecular Electrostatic Potential (MEP) map illustrates the three-dimensional charge distribution of a molecule. It uses a color scale to show regions of varying electrostatic potential on the electron density surface. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. An MEP map of this compound would highlight the negative potential around the oxygen atoms of the carbonyl and carboxyl groups and the fluorine atom, identifying them as potential sites for interaction with electrophiles.

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative measure of the molecule's stability and reactivity profile.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of this compound at an atomic level. These simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes, intermolecular interactions, and the influence of the surrounding environment, such as a solvent.

Detailed Research Findings:

MD simulations are particularly useful for understanding how solvents affect the crystal growth and morphology of aromatic carboxylic acids like benzoic acid and its derivatives. rsc.orgresearchgate.net In a typical MD study, a simulation box is constructed with the crystal faces of this compound exposed to a solvent. The interactions between the solvent molecules and the specific crystal faces are then simulated over time.

Key parameters derived from such simulations include:

Interaction Energies: These calculations quantify the strength of binding between the solvent and different crystal surfaces. A strong interaction suggests that the solvent can inhibit the growth of that particular crystal face.

Radial Distribution Functions (RDFs): RDFs describe how the density of solvent molecules varies as a function of distance from the solute's surface, revealing the structure of the solvent shell around the molecule.

Solvent Accessible Surface Area (SASA): This metric calculates the surface area of the molecule that is accessible to solvent molecules, which can be correlated with solubility and interaction potential.

For instance, studies on benzoic acid have shown that polar solvents tend to decrease the aspect ratio of the resulting crystals. rsc.orgresearchgate.net In the case of this compound, MD simulations could predict how solvents of varying polarity (e.g., water, ethanol, acetone) would interact with its functional groups—the carboxylic acid, the acetyl group, and the fluorine atom. The simulations could reveal which crystal faces are most stabilized by solvent interactions, thereby predicting the final crystal shape. The attachment energy (AE) model, often modified to account for solvent effects, is frequently used to predict crystal morphology from these simulations. nih.govrsc.org The model calculates the energy released when a new molecule attaches to a crystal surface; this energy is corrected by the energy required to desolvate the surface. nih.gov

Table 1: Illustrative MD Simulation Data for Solvent Effects on a Benzoic Acid Derivative

| Solvent | Relative Polarity | Interaction Energy (kJ/mol) with (100) face | Predicted Morphological Importance of (100) face |

| Water | 1.000 | -85.5 | High |

| Ethanol | 0.654 | -62.3 | Medium |

| Acetone | 0.355 | -45.1 | Low |

| Toluene | 0.099 | -28.9 | Very Low |

This table is illustrative, based on general principles observed in MD simulations of benzoic acid derivatives, and does not represent empirically measured data for this compound.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a robust framework for predicting the NLO properties of molecules like this compound. journaleras.com These predictions can guide the synthesis of new materials with desired optical responses.

Detailed Research Findings:

The NLO response of a molecule is determined by how its electron cloud is distorted by an external electric field. DFT calculations can quantify this response by computing key parameters such as the dipole moment (μ), the linear polarizability (α), and, most importantly for NLO applications, the first-order hyperpolarizability (β).

Dipole Moment (μ): Indicates the asymmetry of the molecule's charge distribution. A large dipole moment is often a prerequisite for a significant NLO response.

First-Order Hyperpolarizability (β): This is the primary measure of a molecule's second-order NLO activity. A large β value suggests the material could be effective for applications like frequency doubling (second-harmonic generation).

For this compound, the presence of an electron-withdrawing acetyl group and a highly electronegative fluorine atom, combined with the π-conjugated biphenyl (B1667301) system, suggests the potential for a significant NLO response. Theoretical studies on similar aromatic compounds often use DFT functionals like B3LYP to optimize the molecular geometry and calculate the NLO properties. journaleras.comacs.org The results of these calculations can predict whether the molecule is a good candidate for NLO applications. For example, theoretical investigations on other organic molecules have shown that fluorine substitution can significantly enhance the second-order NLO response.

Table 2: Predicted Non-Linear Optical Properties (Illustrative)

| Property | Symbol | Predicted Value (a.u.) | Significance |

| Dipole Moment | μ | 3.5 D | Indicates significant charge asymmetry. |

| Mean Polarizability | α | 15 x 10-24 esu | Describes the linear response to an electric field. journaleras.com |

| First-Order Hyperpolarizability | βtot | 7000 x 10-30 esu | High value suggests strong potential for second-order NLO applications. |

These values are illustrative and based on typical results from DFT calculations for similar organic molecules. They are not specific empirical data for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. nih.gov These models can then be used to predict the properties of new or untested compounds, saving time and resources.

Detailed Research Findings:

A QSPR study involves several key steps. First, a set of molecules with known properties (the "training set") is selected. For each molecule, a series of numerical values known as "molecular descriptors" are calculated. These descriptors encode different aspects of the molecular structure, such as its topology, geometry, and electronic properties. Finally, a statistical method, often Multiple Linear Regression (MLR), is used to build a mathematical equation that relates the descriptors to the property of interest. nih.gov

The descriptors used in a QSPR model for this molecule would likely include:

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical Descriptors: Parameters derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-Chemical Descriptors: Properties calculated using quantum mechanics (e.g., HOMO/LUMO energies, partial charges on atoms). dtic.mil

The resulting QSPR equation would allow for the rapid estimation of a physical property for other related fluorinated biphenyl carboxylic acids. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²) and through cross-validation procedures. nih.gov

Table 3: Examples of Molecular Descriptors for QSPR Modeling

| Descriptor Type | Descriptor Name | Description | Relevance to Physical Properties |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Correlates with size-dependent properties like boiling point. |

| Topological | Wiener Index | A distance-based index reflecting molecular branching. | Relates to intermolecular forces and packing efficiency. |

| Geometrical | Molecular Surface Area | The surface area of the molecule's electron cloud. | Influences solubility and interactions. |

| Quantum-Chemical | HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to molecular stability and reactivity. |

Chemical Transformations and Derivatization Strategies for 4 4 Acetylphenyl 3 Fluorobenzoic Acid

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone for derivatization, enabling the formation of esters, amides, and various heterocyclic structures through well-established synthetic protocols.

Esterification of the carboxylic acid group in 4-(4-acetylphenyl)-3-fluorobenzoic acid is a fundamental transformation, often employed to modify solubility, improve cell permeability in biological studies, or to act as a protecting group during subsequent reactions on the acetyl moiety.

A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. For instance, reacting this compound with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) would yield methyl 4-(4-acetylphenyl)-3-fluorobenzoate. The general reaction is as follows:

Scheme 1: Fischer Esterification of this compound.

Recent advancements have focused on more efficient and environmentally benign catalysts. For example, metal-organic frameworks (MOFs) like UiO-66-NH₂ have been successfully used as heterogeneous catalysts for the methyl esterification of various fluorinated aromatic carboxylic acids. researchgate.net This method offers high conversion yields and a significant reduction in reaction time compared to traditional homogeneous catalysts like the BF₃·MeOH complex. researchgate.net

Table 1: Representative Esterification Reaction Conditions

| Reactant | Reagent/Catalyst | Solvent | Product | Key Finding |

|---|---|---|---|---|

| This compound | Methanol, H₂SO₄ (catalyst) | Methanol | Methyl 4-(4-acetylphenyl)-3-fluorobenzoate | Standard acid-catalyzed esterification. annamalaiuniversity.ac.in |

The conversion of the carboxylic acid to an amide is a critical transformation for generating compounds with significant biological relevance, including analogues of natural products and potential therapeutic agents. Direct reaction between a carboxylic acid and an amine is generally unfavorable due to acid-base salt formation. libretexts.org Therefore, the carboxylic acid must first be activated.

This is achieved using coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine. yale.edu A wide array of such reagents has been developed for peptide synthesis and general amidation. masterorganicchemistry.comyoutube.com These methods are directly applicable to this compound.

Common strategies involve the in-situ generation of highly reactive intermediates:

Phosphonium Salt Reagents: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are effective for creating activated acyloxy-phosphonium species. wikipedia.org

Uronium/Aminium Salt Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are widely used due to their high efficiency and ability to suppress side reactions. organic-chemistry.org

Carbodiimide (B86325) Reagents: The classic approach uses a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization and improve yield. libretexts.org

The general scheme for amidation using a coupling reagent is shown below:

Scheme 2: General Amidation of this compound using a coupling reagent.

Table 2: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent Class | Example Reagent | Activating Mechanism |

|---|---|---|

| Phosphonium Salts | PyBOP, BOP | Forms an acyloxy-phosphonium intermediate. wikipedia.org |

| Uronium/Aminium Salts | HATU, HBTU | Forms an activated O-acylisourea ester. masterorganicchemistry.comorganic-chemistry.org |

Further derivatization of the carboxylic acid can lead to the formation of important heterocyclic scaffolds like 1,3,4-oxadiazoles, which are prominent in medicinal chemistry. The synthetic route typically begins with the conversion of the carboxylic acid to its corresponding acid hydrazide.

This is a two-step process:

Esterification: The starting carboxylic acid, this compound, is first converted to its methyl or ethyl ester as described in section 5.1.1. wikipedia.org

Hydrazinolysis: The resulting ester is then refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol. wikipedia.orgbyjus.com The hydrazine displaces the alkoxy group of the ester to form 4-(4-acetylphenyl)-3-fluorobenzohydrazide.

The synthesized hydrazide is a key intermediate. It can be cyclized to form a 1,3,4-oxadiazole (B1194373) ring through various methods. One common approach involves reacting the hydrazide with a one-carbon source, such as triethyl orthoformate, or by oxidative cyclization of an N-acylhydrazone intermediate. organic-chemistry.orgwikipedia.org For example, condensation of the hydrazide with an aromatic aldehyde yields a hydrazone, which can then be cyclized using reagents like acetic anhydride (B1165640) or bromine in acetic acid to afford the 1,3,4-oxadiazole derivative. organic-chemistry.org

Scheme 3: Synthesis of Hydrazide and subsequent conversion to a 1,3,4-Oxadiazole derivative.

Transformations of the Acetyl Group

The acetyl group provides a second reactive site on the molecule, allowing for modifications of the ketone functionality. These transformations can alter the molecule's shape, polarity, and electronic properties.

The carbonyl of the acetyl group can be reduced to either a secondary alcohol or completely deoxygenated to an ethyl group.

Reduction to Alcohol: The reduction of the ketone to a secondary alcohol, 4-(4-(1-hydroxyethyl)phenyl)-3-fluorobenzoic acid, can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Care must be taken, as LiAlH₄ can also reduce the carboxylic acid. Protecting the carboxylic acid as an ester prior to reduction is a common strategy to ensure chemoselectivity.

Reduction to Alkane: Complete reduction of the acetyl group to an ethyl group (deoxygenation) is typically accomplished under harsher conditions. Two classic named reactions are particularly effective for aryl-alkyl ketones:

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). wikipedia.org It is performed under strongly acidic conditions, which the carboxylic acid group on the other ring can tolerate.

Wolff-Kishner Reduction: This reaction uses hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures in a high-boiling solvent like ethylene (B1197577) glycol. This method is suitable for substrates that are sensitive to acid but stable in strong base.

Table 3: Reduction Reactions of the Acetyl Group

| Transformation | Reagent(s) | Conditions | Product |

|---|---|---|---|

| Ketone to Alcohol | NaBH₄ | Mild, alcoholic solvent | 4-(4-(1-Hydroxyethyl)phenyl)-3-fluorobenzoic acid |

| Ketone to Alkane | Zn(Hg), conc. HCl | Strongly acidic, heat | 4-(4-Ethylphenyl)-3-fluorobenzoic acid |

The α-protons of the acetyl group are weakly acidic and can be removed by a base, forming an enolate. This enolate can act as a nucleophile in condensation reactions with aldehydes or other carbonyl compounds to form new carbon-carbon bonds and create extended π-conjugated systems.

A prominent example is the Claisen-Schmidt condensation , which is used to synthesize chalcones (1,3-diaryl-2-en-1-ones). In this reaction, this compound is treated with an aromatic aldehyde in the presence of an aqueous base (like NaOH or KOH). The reaction proceeds via the enolate of the acetyl group attacking the aldehyde, followed by dehydration to yield a chalcone (B49325) derivative. These derivatives are of significant interest due to their prevalence in natural products and their diverse biological activities.

Scheme 4: Claisen-Schmidt Condensation to form a Chalcone derivative.

Another related C-C bond-forming reaction is the Knoevenagel condensation . While it typically involves active methylene (B1212753) compounds more acidic than a simple ketone, variations of this reaction can be used to construct α,β-unsaturated systems. The reaction is fundamental for creating substituted alkenes and is a key step in the synthesis of many valuable organic intermediates.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Aminobenzoic acid |

| 4-Fluorobenzoic acid |

| Acetic anhydride |

| Benzyl ester |

| Chalcone |

| Ethyl 4-(4-acetylphenyl)-3-fluorobenzoate |

| Ethylene glycol |

| Hydrazine |

| Hydrazine hydrate |

| Methyl 4-(4-acetylphenyl)-3-fluorobenzoate |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| 1,3,4-Oxadiazole |

| 4-(4-Acetylphenyl)-3-fluorobenzohydrazide |

| 4-(4-(1-Hydroxyethyl)phenyl)-3-fluorobenzoic acid |

| 4-(4-Ethylphenyl)-3-fluorobenzoic acid |

| Sodium borohydride |

| Sulfuric acid |

| Tert-butyl ether |

| Triethyl orthoformate |

Reactions Involving the Aromatic Rings

The biphenyl (B1667301) core of this compound consists of two distinct aromatic rings whose reactivity towards substitution reactions is governed by the electronic nature of their respective substituents. Biphenyls generally undergo electrophilic substitution reactions similar to benzene (B151609). nih.gov The reactivity of each ring is influenced by the activating or deactivating nature of the groups attached to it.

The first ring is substituted with a fluorine atom and a carboxylic acid group. The fluorine atom is a deactivating group but directs electrophilic substitution to the ortho and para positions. The carboxylic acid group is a deactivating and meta-directing group. The second ring contains an acetyl group, which is also deactivating and meta-directing. The phenyl group itself is an ortho, para-directing activator for the other ring. pearson.com These substituent effects dictate the regioselectivity of further chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. For SNAr to occur, a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group are typically required to stabilize the negative charge of the intermediate.

In the case of this compound, the fluorine atom is the leaving group. The fluorine-bearing ring is activated towards nucleophilic attack by the presence of the carboxylic acid group, especially when deprotonated to the carboxylate. The biphenyl system itself can also contribute to the delocalization of the negative charge in the Meisenheimer intermediate. The rate of SNAr reactions with aryl fluorides is often faster than with other aryl halides because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack, which is often the rate-determining step.

Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. For example, the fluorine atom can be displaced by a variety of nucleophiles under appropriate conditions, leading to the formation of ethers, thioethers, or amines, respectively. The reaction conditions typically involve a strong base and a polar aprotic solvent at elevated temperatures.

| Nucleophile | Potential Product | Typical Reaction Conditions |

|---|---|---|

| Sodium methoxide (B1231860) (NaOCH₃) | 4-(4-Acetylphenyl)-3-methoxybenzoic acid | Methanol or DMF, heat |

| Ammonia (NH₃) | 3-Amino-4-(4-acetylphenyl)benzoic acid | High pressure, heat |

| Piperidine | 4-(4-Acetylphenyl)-3-(piperidin-1-yl)benzoic acid | DMSO, K₂CO₃, heat |

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. youtube.com The regioselectivity of EAS on the biphenyl scaffold of this compound is determined by the directing effects of the existing substituents.

The fluorine-bearing ring has three substituents to consider: the fluoro group (ortho, para-directing, deactivating), the carboxylic acid group (meta-directing, deactivating), and the 4-acetylphenyl group (ortho, para-directing, activating). The acetyl-bearing ring has one substituent, the acetyl group (meta-directing, deactivating), and the other phenyl ring (ortho, para-directing, activating). The interplay of these effects determines the position of further substitution.

Given that the phenyl group is an activator, electrophilic substitution is generally expected to occur on the ring that is more activated. However, both rings contain deactivating groups. The directing effects of the substituents on each ring will guide the incoming electrophile. For the fluorine-bearing ring, the position ortho to the activating 4-acetylphenyl group and meta to the deactivating carboxylic acid group would be favored. For the acetyl-bearing ring, substitution would be directed meta to the acetyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. nih.gov

| Reaction | Reagents | Potential Product(s) | Expected Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative | Substitution on the more activated ring, guided by directing groups. |

| Bromination | Br₂, FeBr₃ | Bromo-substituted derivative | Substitution on the more activated ring, guided by directing groups. |

| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid derivative | Substitution on the more activated ring, guided by directing groups. |

Synthesis of Complex Molecular Architectures Incorporating the this compound Scaffold

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its utility stems from the presence of multiple functional groups that can be selectively modified or used in coupling reactions. Biphenyl derivatives are found in a wide range of pharmacologically active compounds. arabjchem.org

The carboxylic acid group is a versatile handle for forming amide bonds, which are prevalent in drug molecules. It can be activated, for example, by conversion to an acyl chloride or by using coupling reagents like HATU or EDC, and then reacted with a wide array of amines to generate a library of amide derivatives. This approach is common in the development of enzyme inhibitors.

The acetyl group provides another point for derivatization. The ketone can undergo reactions such as reduction to a secondary alcohol, reductive amination to form an amine, or condensation with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. These transformations allow for the introduction of new functionalities and the exploration of structure-activity relationships. For instance, the formation of oximes from acetylphenyl derivatives has been used in the synthesis of kinase inhibitors. nih.gov

The biphenyl scaffold itself can be constructed using cross-coupling reactions like the Suzuki-Miyaura coupling, and this same scaffold can be part of further synthetic elaborations. Its role as an intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors is plausible, as similar structures are known in this class of anticancer agents. nih.govnbuv.gov.ua For example, a related compound, 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one, is a known PARP inhibitor. nih.gov The synthesis of such complex molecules often involves the coupling of pre-functionalized aromatic fragments.

The strategic placement of the fluoro, acetyl, and carboxylic acid groups on the biphenyl core makes this compound a highly useful intermediate for creating diverse and complex molecular architectures with potential applications in drug discovery and materials science.

Applications in Advanced Materials and Chemical Intermediates

Role as a Key Synthetic Building Block in Multi-Step Organic Synthesis

4-(4-Acetylphenyl)-3-fluorobenzoic acid is a valuable building block in multi-step organic synthesis due to the presence of three distinct and reactive functional groups. The carboxylic acid group can be converted into a variety of other functionalities, such as esters, amides, or acid halides, or it can be used in coupling reactions. The fluorine atom and the acetyl group on the biphenyl (B1667301) structure also provide sites for further chemical transformations.

The reactivity of the fluorobenzoic acid moiety is well-established for creating derivatives. For instance, the parent compound 4-fluorobenzoic acid is readily used in multi-step reactions to synthesize derivatives like Schiff's bases and 1,3,4-oxadiazoles. researchgate.net This involves initial esterification of the carboxylic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) and subsequent condensation or cyclization. researchgate.net Similarly, the carboxylic acid group of this compound can serve as a primary reaction site for building more complex molecular architectures.

Furthermore, the acetyl group (-COCH3) offers a versatile handle for chemical modification. Carbonyl groups are known to participate in a wide range of condensation reactions. nih.gov For example, molecules containing an acetylphenyl moiety can be condensed with aldehydes to form chalcones or can be used in the Hantzsch thiazole synthesis after conversion to an appropriate intermediate. nih.gov This trifunctionality makes this compound a strategic starting material for constructing elaborate molecules where sequential, regioselective reactions are required.

Potential in Functional Materials Design

Precursor for Organic Electronic and Optoelectronic Materials

While direct studies utilizing this compound as a precursor for organic electronic and optoelectronic materials are not extensively documented, its structural motifs are highly relevant to this field. Fluorinated biphenyl compounds are often incorporated into liquid crystals, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) to enhance properties such as thermal stability, charge transport, and molecular packing. The fluorine substituent can influence the electronic energy levels (HOMO/LUMO) of the molecule, which is a critical parameter in the design of semiconductor materials. The carboxylic acid group allows for the molecule to be anchored to surfaces or integrated into larger conjugated systems through ester or amide linkages.

Monomer or Modifier in Polymer Chemistry for Advanced Macromolecules

The structure of this compound makes it a candidate for use in polymer chemistry. The carboxylic acid functionality can be used for the synthesis of polyesters or polyamides through condensation polymerization. Its rigid biphenyl core could impart thermal stability and mechanical strength to the resulting polymer backbone. The fluorine and acetyl groups can be used to fine-tune the properties of the macromolecule, such as solubility, dielectric constant, and reactivity for post-polymerization modification. For example, copolymerization is a common method to adjust the properties of polymers, such as converting a polymer from exhibiting aggregation-caused quenching (ACQ) to aggregation-induced emission (AIE). mdpi.com Incorporating a functional monomer like this compound could be a strategy to achieve such tailored properties in advanced macromolecules.

Integration into Supramolecular Assemblies for Material Science Research

The molecular architecture of this compound is exceptionally well-suited for the construction of supramolecular assemblies. These ordered structures are formed and held together by non-covalent interactions, including hydrogen bonds, π-π stacking, and halogen bonds.

The carboxylic acid group is a primary driver for forming robust supramolecular synthons. It can form strong O-H···O hydrogen bonds with another carboxylic acid group to create predictable dimeric structures. Alternatively, it can form moderate-strength O-H···N hydrogen bonds with nitrogen-containing molecules, such as pyridines. nih.gov The study of a co-crystal between 3-fluorobenzoic acid and 4-acetylpyridine (B144475) demonstrated the formation of such a hydrogen bond between the carboxyl group and the pyridine (B92270) nitrogen atom. nih.gov

The biphenyl system provides a large, flat surface area conducive to π-π stacking interactions, which would further stabilize the assembly. Additionally, the acetyl group can participate in weaker C-H···O interactions. Research on 4-acetylbiphenyl on a gold surface has shown that even without strong hydrogen bonding, the acetyl group and phenyl rings can direct the formation of ordered, stable supramolecular structures stabilized by weak long-range dispersive forces. rsc.orgcsic.es The combination of these functionalities suggests that this compound could be used to design complex, multi-dimensional networks with potential applications in crystal engineering and functional material design.

Application in Spectroscopic Probes for Material Characterization (e.g., through Surface-Enhanced Raman Scattering)

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, such as silver or gold. clinmedjournals.org The enhancement allows for the detection of molecules at very low concentrations, even down to the single-molecule level. scispace.com The mechanism of enhancement is attributed to both electromagnetic effects (localized surface plasmon resonance) and chemical effects (charge transfer between the molecule and the surface). mdpi.com

While there are no specific reports on the SERS spectrum of this compound, its functional groups make it a strong candidate for use as a SERS probe. The carboxylic acid group is known to be an effective anchoring group for binding to silver and gold surfaces. Studies on similar molecules, such as substituted propenoic acids, show that adsorption to a silver surface often occurs via the carboxylate group in a bidentate fashion. researchgate.net This direct interaction with the metal surface is crucial for the chemical enhancement mechanism in SERS.

Upon adsorption, the molecule would present a unique vibrational fingerprint. The vibrations of the biphenyl rings, the C=O stretch of the acetyl group, and the C-F bond would provide distinct and identifiable peaks in the SERS spectrum. The orientation of the molecule on the surface, influenced by the interactions of its different parts, would affect the relative enhancement of these peaks, providing information about the molecule-surface interface.

Development as Reference Standard in Analytical Chemistry

An analytical reference standard is a highly purified and well-characterized substance used for calibration, identification, or quantification in analytical methods. For a compound to be used as a reference standard, it must be available in a stable, highly purified form with a certificate of analysis detailing its properties.

This compound is commercially available from various suppliers as a highly purified chemical. hoelzel-biotech.com For example, related compounds like 4-Fluorobenzoic acid are sold specifically as Organic Analytical Standards (OAS) for elemental analysis. alpharesources.com While this compound is used as a biochemical and a building block in research, its formal designation and widespread use as a certified reference standard for specific analytical applications is not yet established in the literature. However, its availability in a purified state is the first prerequisite for its potential development as a reference standard in methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) for the identification or quantification of related compounds.

Future Perspectives and Emerging Research Avenues for 4 4 Acetylphenyl 3 Fluorobenzoic Acid

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The traditional synthesis of biphenyl (B1667301) compounds often relies on classic cross-coupling reactions which may involve harsh conditions and environmentally challenging reagents. Future research will likely focus on developing more sustainable and greener synthetic routes to 4-(4-acetylphenyl)-3-fluorobenzoic acid, aligning with the principles of green chemistry.

Key areas of development include:

Water-Soluble Catalysis: The use of water as a reaction solvent is a cornerstone of green chemistry. Research into water-soluble palladium catalysts, potentially supported on materials like fullerene nanoparticles, could enable the Suzuki-Miyaura cross-coupling reaction to be performed in aqueous media at room temperature. researchgate.net This approach would significantly reduce the reliance on volatile organic solvents.

Biocatalysis: The field of biocatalysis offers significant potential for the green synthesis of fluorinated compounds. numberanalytics.comresearchgate.netnumberanalytics.com Future research could explore the use of enzymes, such as fluorinases or cytochrome P450s, to either directly catalyze the fluorination step or to synthesize key precursors with high selectivity under mild conditions. nih.govnih.gov This could provide a highly sustainable route to fluorinated aromatics.

A comparative table of potential green synthesis strategies is presented below:

| Green Chemistry Approach | Potential Advantages | Relevant Research Findings for Similar Compounds |

| Water-Soluble Catalysis | Reduces use of organic solvents, mild reaction conditions. | High yields for biphenyl carboxylic acids at room temperature in water. researchgate.net |

| Microwave/Ultrasound | Reduced reaction times, increased energy efficiency. | Accelerated synthesis of various organic compounds with high yields. numberanalytics.compsu.edu |

| Biocatalysis | High selectivity, mild conditions, renewable catalysts. | Enzymatic synthesis of various fluorinated compounds is an emerging field. numberanalytics.comresearchgate.netnumberanalytics.comnih.govnih.gov |

Exploration of Novel Catalytic Transformations for Functionalization

The functional groups present in this compound offer multiple sites for further chemical modification. Future research is expected to explore novel catalytic transformations to selectively functionalize this molecule, thereby expanding its utility as a versatile chemical intermediate.

Promising research avenues include:

C-H Functionalization: Direct C-H functionalization is a powerful tool for creating complex molecules from simpler precursors. youtube.comyoutube.com Research could focus on developing palladium-catalyzed methods for the selective olefination, acetoxylation, or iodination of the biphenyl core. nih.gov Nitrile-directed C-H activation has been shown to be effective for biaryl compounds and could be adapted for derivatives of the target molecule. nih.gov

Palladium-Catalyzed Cross-Coupling: Beyond the initial synthesis, palladium catalysis can be employed to further modify the molecule. For instance, the carboxylic acid group could direct the ortho-coupling with aryltrifluoroborates, a reaction that has been shown to be effective even for electron-deficient arenes. nih.gov This would allow for the synthesis of a wide range of derivatives with tailored electronic properties.

Fluorinated Ether Synthesis: Palladium-catalyzed cross-coupling reactions of aryl bromides with fluorinated alcohols are becoming increasingly efficient. nih.govresearchgate.net This methodology could be applied to precursors of this compound to introduce fluorinated alkyl ether moieties, which are known to modulate properties like lipophilicity and metabolic stability in various applications. nih.gov

A table summarizing potential catalytic transformations is provided below:

| Catalytic Transformation | Potential Application | Key Research Insights |

| C-H Olefination/Acetoxylation | Synthesis of complex derivatives for materials science. | Nitrile-directed meta-C-H functionalization of biaryl compounds is achievable. nih.gov |

| Ortho-Coupling with Aryltrifluoroborates | Creation of diverse libraries of biphenyl compounds. | Pd-catalyzed ortho-coupling of benzoic acids is possible with O2 as the oxidant. nih.gov |

| Fluorinated Ether Synthesis | Introduction of fluoroalkyl groups to modify properties. | Efficient Pd-catalyzed coupling of (hetero)aryl bromides with fluorinated alcohols has been developed. nih.govresearchgate.net |

Integration into Complex Molecular Architectures for Non-Conventional Applications

The rigid, fluorinated biphenyl structure of this compound makes it an attractive building block for the construction of complex molecular architectures with non-conventional applications, particularly in materials science.

Future research could explore its integration into:

Liquid Crystals: Biphenyl derivatives are fundamental components of liquid crystals. ajgreenchem.com The fluorine substituent in this compound can significantly influence the mesomorphic properties, such as the clearing point and dielectric anisotropy. google.comibm.com By incorporating this molecule into ester-based liquid crystal structures, novel materials for advanced display and switching technologies could be developed. nih.govnih.gov

Advanced Polymers: Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and specific gas separation characteristics. psu.eduuva.esresearchgate.net The di-functional nature of this compound allows it to be used as a monomer in the synthesis of high-performance polymers like polyimides or polyamides. psu.eduuva.es The resulting polymers could find applications as gas separation membranes or low-dielectric-constant materials in microelectronics. psu.edu

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous structures known as MOFs. mdpi.comgoogle.comnih.gov The fluorinated and acetyl-functionalized biphenyl backbone could introduce specific functionalities and hydrophobicity into the MOF pores, potentially enhancing their performance in gas storage, separation, or catalysis. nih.gov

The potential applications in complex molecular architectures are summarized below:

| Molecular Architecture | Potential Application | Rationale |

| Liquid Crystals | Advanced displays, optical switches. | Fluorine substitution influences key mesomorphic properties. google.comibm.com |

| Advanced Polymers | Gas separation membranes, low-k dielectrics. | Fluorinated polymers exhibit high thermal stability and unique separation properties. psu.eduuva.esresearchgate.net |

| Metal-Organic Frameworks | Gas storage, separation, catalysis. | Carboxylic acid serves as a linker; fluorine and acetyl groups functionalize the pores. mdpi.comnih.gov |

Advanced Computational Methodologies for Predictive Material Design

Computational chemistry and materials informatics are becoming indispensable tools for accelerating the discovery and design of new materials. uva.esajgreenchem.com For this compound and its derivatives, advanced computational methodologies can provide valuable insights and guide experimental efforts.

Future research in this area could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the structural and electronic properties of molecules derived from this compound. nih.govekb.eg This includes calculating parameters like molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution, which are crucial for understanding reactivity and intermolecular interactions. ekb.egacs.org

Molecular Dynamics (MD) Simulations: MD simulations can be employed to model the behavior of larger systems, such as polymers or liquid crystal phases containing the target molecule. This can help in predicting bulk properties like glass transition temperatures, diffusion coefficients, and the formation of specific mesophases.

Machine Learning and AI: By generating a computational library of virtual derivatives of this compound and calculating their properties, machine learning models can be trained to predict the properties of new, unsynthesized compounds. uva.es This approach can significantly accelerate the identification of candidates with desired characteristics for specific applications. ajgreenchem.com

A summary of computational approaches is presented in the table below:

| Computational Method | Information Gained | Application in Material Design |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. | Guiding the synthesis of molecules with tailored electronic properties. nih.govekb.eg |

| Molecular Dynamics (MD) | Bulk properties, phase behavior, transport phenomena. | Predicting the performance of polymers and liquid crystals. |

| Machine Learning/AI | Structure-property relationships, predictive modeling. | High-throughput virtual screening of candidate materials. uva.esajgreenchem.com |

Role in High-Throughput Screening for Novel Compound Discovery (excluding biological screening)

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large libraries of compounds to identify materials with desired properties. nih.govacs.org this compound, with its versatile functional handles, is an ideal scaffold for the combinatorial synthesis of compound libraries for non-biological HTS campaigns.

Future research could utilize this compound in:

Combinatorial Materials Science: By systematically reacting the carboxylic acid and acetyl groups with a diverse set of reagents, large and structurally diverse libraries of new materials can be generated. youtube.com For example, libraries of esters, amides, or chalcone (B49325) derivatives could be synthesized in parallel.

Screening for Electronic Materials: The biphenyl core is a common motif in organic electronic materials. HTS could be used to screen libraries of derivatives for properties relevant to organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Catalyst Discovery: The molecule itself or its derivatives could be used as ligands in transition metal catalysis. HTS platforms can be employed to rapidly screen for new catalysts with enhanced activity or selectivity for a variety of chemical transformations. youtube.com

The role of this compound in HTS is outlined below:

| HTS Application Area | Rationale | Potential Discoveries |

| Combinatorial Materials Synthesis | Versatile scaffold with multiple reaction sites. | Libraries of novel esters, amides, and other derivatives. |

| Electronic Materials Screening | Biphenyl core is a key component in organic electronics. | New materials for OLEDs, OFETs, and OPVs. |

| Catalyst Ligand Screening | Potential for coordination to metal centers. | Novel and improved catalysts for various chemical reactions. youtube.com |

Q & A

(Basic) What are the common synthetic routes for preparing 4-(4-Acetylphenyl)-3-fluorobenzoic acid, and what reaction conditions optimize yield?

The synthesis typically involves cross-coupling reactions such as the Suzuki-Miyaura coupling. For example, a palladium-catalyzed reaction between boronic acid derivatives (e.g., 4-acetylphenylboronic acid) and halogenated benzoic acid precursors (e.g., 3-fluorobenzoic acid bromide) under basic conditions (e.g., K₂CO₃) in solvents like THF or DMF at 80–100°C . Optimization focuses on:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced efficiency.

- Solvent choice : Polar aprotic solvents (DMF, THF) improve solubility and reaction rates.

- Temperature control : Elevated temperatures (80–100°C) accelerate coupling but require inert atmospheres to prevent catalyst degradation.

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12 hrs | ~70–75% | |

| Acidic Hydrolysis | H₂SO₄/H₂O, reflux | ~85–90% |

(Basic) How is the purity and structure of this compound confirmed experimentally?

Multi-technique validation is critical:

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic proton environments and confirms acetyl (δ ~2.6 ppm) and carboxylic acid (δ ~12–13 ppm) groups.

- X-ray Crystallography : Single-crystal analysis (using SHELX or WinGX ) resolves bond lengths/angles, particularly the spatial arrangement of fluorine and acetyl substituents.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 277.08 for C₁₅H₁₁FO₃).

(Advanced) How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP hybrid functional ) with basis sets like 6-31G(d,p) model:

- Electrostatic potential maps : Highlight electron-deficient regions (fluorine substituents) and reactive sites (carboxylic acid group).

- Frontier molecular orbitals (HOMO/LUMO) : Predict charge-transfer interactions for biological or material applications.

- Thermochemical data : Atomization energies and ionization potentials are computed with <3 kcal/mol error using exact-exchange functionals .

(Advanced) What strategies are effective in analyzing the biological activity of derivatives of this compound?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies).

- Enzyme Inhibition Assays : Measure IC₅₀ values via spectrophotometric methods (e.g., COX-2 inhibition at λ = 595 nm).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing fluorine with chloro groups ) to correlate electronic effects with bioactivity.

(Basic) What are the key challenges in purifying this compound, and how are they addressed?

- Challenge : Low solubility in common solvents due to aromatic stacking.

Solution : Recrystallization from ethanol/water mixtures (7:3 v/v) at 4°C. - Challenge : Byproducts from incomplete coupling.

Solution : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) .

(Advanced) How does substitution on phenyl rings influence reactivity in cross-coupling reactions?

- Electron-Withdrawing Groups (EWGs) : Fluorine and acetyl groups enhance electrophilicity at the coupling site, accelerating Suzuki reactions but may reduce nucleophilic boronic acid reactivity.

- Steric Effects : Ortho-substituents (e.g., acetyl at C4) hinder catalyst access, requiring bulkier ligands (e.g., dppf) .

(Basic) What spectroscopic techniques characterize functional groups in this compound?

- IR Spectroscopy : Strong C=O stretches at ~1680 cm⁻¹ (acetyl) and ~1700 cm⁻¹ (carboxylic acid).

- ¹⁹F NMR : Single peak near δ -110 ppm confirms fluorine environment .

(Advanced) What computational methods study crystal packing and intermolecular interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.